molecular formula C20H13Cl2F6N5O2 B2626840 N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide CAS No. 339099-50-2

N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide

Cat. No.: B2626840
CAS No.: 339099-50-2
M. Wt: 540.25
InChI Key: DVUYPQXHYOACKX-UHFFFAOYSA-N
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Description

The compound N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide is a structurally complex molecule featuring a pyrrole core substituted with a carbohydrazide linker and two 3-chloro-5-(trifluoromethyl)-2-pyridinyl groups. The trifluoromethyl and chloro substituents on the pyridine rings enhance metabolic stability and electronic properties, making it a candidate for medicinal chemistry applications, such as protease or kinase inhibition . Its propanoyl linker provides conformational flexibility, which may influence binding affinity to biological targets.

Properties

IUPAC Name

N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanoyl]-1H-pyrrole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F6N5O2/c1-8(15-12(21)3-10(6-30-15)19(23,24)25)16(34)9-2-14(29-5-9)18(35)33-32-17-13(22)4-11(7-31-17)20(26,27)28/h2-8,29H,1H3,(H,31,32)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUYPQXHYOACKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)C2=CNC(=C2)C(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F6N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide is a complex organic compound with potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, alongside a pyrrole moiety linked through a hydrazide functional group. Its molecular formula is C19H16ClF6N4O, with a molar mass of 442.81 g/mol.

PropertyValue
Molecular FormulaC19H16ClF6N4O
Molar Mass442.81 g/mol
CAS Number[Not specified]

Antimicrobial Properties

Recent studies indicate that compounds containing the trifluoromethyl group exhibit antibacterial properties. For instance, derivatives related to this compound have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria by inhibiting bacterial phosphopantetheinyl transferase (PPTase), which is crucial for bacterial virulence and metabolism .

Mechanism of Action:

  • Inhibition of PPTase: The compound acts as a reversible noncompetitive inhibitor of PPTase, disrupting essential post-translational modifications necessary for bacterial cell viability .
  • Impact on Fatty Acid Synthesis: By inhibiting PPTase, the compound reduces the synthesis of fatty acids critical for bacterial membrane integrity, leading to cell death .

Cytotoxicity

While exhibiting antibacterial activity, the compound has demonstrated minimal cytotoxic effects on human cells at sublethal concentrations. This specificity suggests potential for development as an antibiotic with reduced side effects compared to traditional antibiotics .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study investigated the efficacy of various derivatives of pyridine-based compounds against Bacillus subtilis. The results indicated that modifications in the structure significantly influenced antibacterial potency, with certain substitutions enhancing activity while others diminished it .
  • Structure-Activity Relationship (SAR) : Research focused on the SAR of similar compounds revealed that the presence of electron-withdrawing groups (such as trifluoromethyl) at specific positions on the pyridine ring significantly increased antibacterial potency. The relationship between structure and biological activity was systematically analyzed through various assays .
  • Resistance Mechanisms : Additional investigations into resistance mechanisms revealed that efflux pumps in Escherichia coli contributed to reduced susceptibility to compounds in this class, highlighting the need for further optimization to overcome resistance .

Summary of Research Findings

Study ReferenceKey Findings
Identified as potent inhibitors of bacterial PPTases; minimal cytotoxicity in human cells.
Established SAR indicating enhanced potency with trifluoromethyl substitutions.
Demonstrated efficacy against MRSA; elucidated resistance mechanisms in gram-negative bacteria.

Scientific Research Applications

Pharmaceutical Applications

N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide has shown promise in medicinal chemistry due to its potential as:

  • Antimicrobial Agents : Research indicates that compounds with similar structures exhibit significant activity against bacteria such as Escherichia coli and Staphylococcus aureus. The incorporation of trifluoromethyl groups enhances lipophilicity, potentially improving bioavailability and efficacy .

Agrochemical Applications

The compound's structural characteristics suggest applications in developing new agrochemicals:

  • Pesticides and Herbicides : The trifluoromethyl group is known to enhance the biological activity of agrochemical agents. Studies have demonstrated that pyridine derivatives can act as effective herbicides, targeting specific plant metabolic pathways .

Case Study 1: Antimicrobial Activity

In a study investigating various heterocyclic compounds, derivatives similar to N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide were tested for their ability to inhibit DNA gyrase and topoisomerase IV in E. coli. The results indicated a significant reduction in bacterial growth, suggesting potential for further development as an antimicrobial agent .

Case Study 2: Agrochemical Development

Research conducted on trifluoromethyl-substituted pyridine compounds revealed their effectiveness as herbicides. In field trials, these compounds demonstrated a high degree of selectivity towards target weeds while minimizing damage to crop plants, indicating their potential utility in sustainable agriculture .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally analogous derivatives, focusing on substituents, linker chemistry, and hypothesized pharmacological effects.

Structural Analogues from Literature

N'-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1-(2,4,5-trichlorophenyl)-1H-pyrrole-2-carbohydrazide (1188445-95-5) Key Differences: Replaces the propanoyl group with a 2,4,5-trichlorophenyl substituent. Impact: Increased hydrophobicity due to the trichlorophenyl group may enhance membrane permeability but reduce aqueous solubility.

N'-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide (1092346-42-3) Key Differences: Substitutes the propanoyl linker with a sulfonyl group.

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (866137-49-7)

  • Key Differences : Replaces the pyrrole-carbohydrazide core with a piperazine-carboxamide scaffold.
  • Impact : The piperazine ring introduces basicity, which could alter binding interactions in enzymatic pockets.

Data Table: Structural and Hypothesized Functional Comparisons

Compound Name (Reference) Core Structure Linker/Substituent Key Functional Groups Hypothesized Effect
Target Compound Pyrrole Propanoyl-carbohydrazide 3-Chloro-5-(trifluoromethyl)pyridinyl ×2 Balanced flexibility and stability; moderate solubility and target affinity
1188445-95-5 Pyrrole Trichlorophenyl 3-Chloro-5-(trifluoromethyl)pyridinyl High lipophilicity; potential for improved membrane permeability
1092346-42-3 Pyrrole Sulfonyl-carbohydrazide 3-(Trifluoromethyl)pyridinyl Enhanced polarity; possible solubility advantages but rigid conformation
866137-49-7 Piperazine Carboxamide Benzoxazinyl Basic piperazine may improve solubility and protein-binding interactions

Research Findings and Implications

Linker Flexibility: The propanoyl group in the target compound allows for conformational adaptability, which is critical for accommodating dynamic binding pockets in enzymes like proteases .

Hydrophobic vs. Polar Substitutents : The trichlorophenyl group in 1188445-95-5 significantly increases lipophilicity, which may enhance blood-brain barrier penetration but risks aggregation in aqueous environments .

Scaffold Variations : Piperazine-based analogues (e.g., 866137-49-7) demonstrate how altering the core structure can shift physicochemical properties, such as basicity, which is absent in pyrrole-based compounds .

Q & A

Q. Q1. What are standard synthetic protocols for preparing N'-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-4-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)propanoyl)-1H-pyrrole-2-carbohydrazide?

Methodological Answer:

  • Step 1: Start with the condensation of 3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide with a pyrrole-2-carboxylic acid derivative under anhydrous conditions (DMF or THF as solvents).
  • Step 2: Introduce the propanoyl group via nucleophilic acyl substitution, using coupling agents like EDCI or DCC to activate the carbonyl .
  • Step 3: Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterize intermediates using 1H^1H-NMR and LC-MS to ensure regioselectivity .
  • Critical Note: Monitor reaction progress with TLC to avoid over-alkylation or hydrolysis of trifluoromethyl groups .

Q. Q2. How can researchers validate the structural integrity of this compound during synthesis?

Methodological Answer:

  • Analytical Techniques:
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and isotopic patterns for chlorine/fluorine atoms .
    • Multinuclear NMR: Use 19F^{19}F-NMR to verify trifluoromethyl group retention and 1H^1H-NMR to resolve pyrrole and pyridine proton environments .
    • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., hydrazide conformation) if single crystals are obtainable .
  • Contradiction Analysis: If spectral data conflicts with expected structures (e.g., unexpected splitting in 1H^1H-NMR), re-examine coupling conditions for unintended side reactions like epimerization .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to improve yield while preserving the trifluoromethyl group?

Methodological Answer:

  • Design of Experiments (DoE): Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization can identify ideal conditions with minimal trials .
  • Key Parameters:
    • Temperature: Maintain <60°C to prevent decomposition of the trifluoromethyl moiety .
    • Solvent: Polar aprotic solvents (DMF, DMSO) enhance solubility but may require inert atmospheres to avoid hydrolysis .
  • Advanced Tools: Apply heuristic algorithms to predict optimal molar ratios of reactants (e.g., 1.1:1 for acyl chloride:hydrazide) .

Q. Q4. What strategies mitigate by-product formation during the coupling of pyridinyl and pyrrole moieties?

Methodological Answer:

  • By-Product Identification: Use LC-MS to detect dimerization products (e.g., bis-acylated pyrrole) or halogen displacement artifacts .
  • Mitigation Strategies:
    • Protecting Groups: Temporarily protect reactive pyrrole NH with Boc groups during coupling, followed by acidic deprotection .
    • Catalytic Control: Employ Pd-catalyzed cross-coupling to enhance regioselectivity and suppress undesired C–N bond formation .
  • Case Study: In analogous systems, K2_2CO3_3 in DMF reduced side reactions by stabilizing intermediates via hydrogen bonding .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Modeling:
    • Docking Simulations: Map the compound’s binding affinity to target enzymes (e.g., acetylcholinesterase) using PyMOL or AutoDock .
    • Quantum Mechanics (QM): Calculate electron density profiles to predict reactivity at specific positions (e.g., para-substitution on pyridine) .
  • Experimental Validation: Synthesize top-scoring derivatives (e.g., replacing chlorine with electron-withdrawing groups) and test in vitro .

Q. Q6. What analytical challenges arise in quantifying degradation products under physiological conditions?

Methodological Answer:

  • Degradation Studies:
    • Hydrolytic Stability: Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, then analyze via HPLC-DAD to detect cleavage products (e.g., free pyridine or pyrrole fragments) .
    • Mass Spectrometry Imaging (MSI): Track spatial distribution of degradation in tissue samples, noting trifluoromethyl group retention .
  • Challenges: Differentiate between hydrolysis and enzymatic cleavage using control experiments with protease inhibitors .

Q. Q7. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The 3-chloro-5-(trifluoromethyl)pyridine group creates steric hindrance, slowing nucleophilic attack at the 2-position. Use bulky ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed couplings .
  • Electronic Effects: The electron-withdrawing trifluoromethyl group activates the pyridine ring for electrophilic substitution but deactivates adjacent positions. Adjust directing groups (e.g., nitro) to control regiochemistry .

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